5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Overview

Description

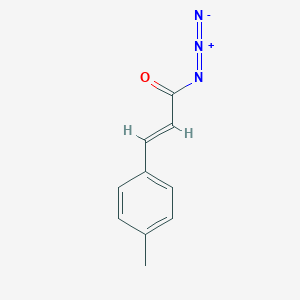

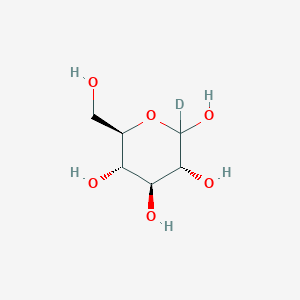

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid is a chemical compound that can be used for various research purposes . It is a building block used for the synthesis of biologically active compounds . The molecular formula of this compound is C8H11N3O4 .

Synthesis Analysis

The synthesis of pyrazole compounds involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .Molecular Structure Analysis

The molecular structure of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid consists of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 213.191 Da .Scientific Research Applications

Synthesis and Biological Activities

The synthesis and biological applications of pyrazole carboxylic acid derivatives, including compounds like 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid, have been extensively studied due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The significance of pyrazole carboxylic acid derivatives in medicinal chemistry is underscored by their versatile synthetic applicability and potent biological activity, making them valuable scaffold structures in the development of new drugs (Cetin, 2020).

Heterocyclic Compound Synthesis

Research on heterocyclic compounds like 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid highlights their critical role as building blocks for synthesizing various biologically active compounds. The unique properties of these compounds, including their reactivity and potential in generating diverse heterocyclic structures, have made them fundamental in the synthesis of heterocycles with significant biological and pharmacological effects. These effects encompass a broad spectrum of activities, from anticancer to antimicrobial and beyond (Gomaa & Ali, 2020).

Anticancer Applications

Pyrazoline derivatives, closely related to pyrazole carboxylic acids, have been investigated for their potential in anticancer applications. The synthesis of these derivatives aims to explore their biological activity, particularly their efficacy against various cancer types. This area of research represents a significant portion of pharmaceutical chemistry, underscoring the ongoing interest in pyrazole-based compounds for developing new anticancer agents (Ray et al., 2022).

Pharmacological Properties

The comprehensive review of pyrazole and its pharmacological properties has shed light on the heterocyclic chemistry of compounds like 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid. These compounds are recognized for their basic and unsaturated nature due to the presence of double bonds, contributing to their significant role in the synthesis of drugs and pharmaceutical compounds. The exploration of pyrazole's structure, synthesis, and biological activities has been instrumental in the development of new therapeutic agents (Bhattacharya et al., 2022).

properties

IUPAC Name |

5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-4(2)3-5-7(11(14)15)6(8(12)13)10-9-5/h4H,3H2,1-2H3,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHMCRICRIJFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450100 | |

| Record name | 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid | |

CAS RN |

222729-55-7 | |

| Record name | 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)

![D-[1,2-13C2]glucose](/img/structure/B118848.png)

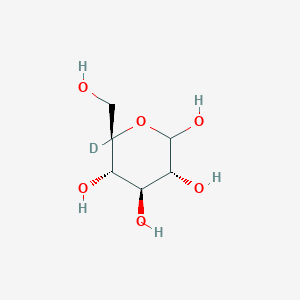

![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)